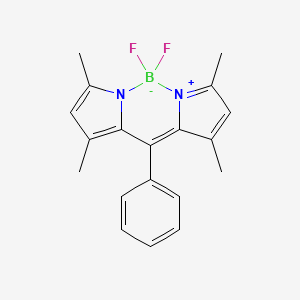

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene

Overview

Description

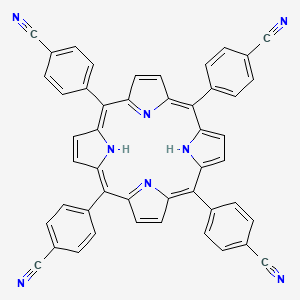

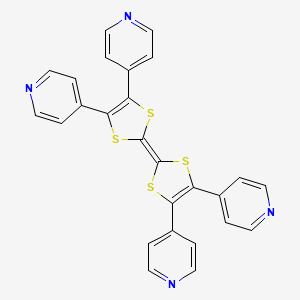

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, also known as BODIPY, is a difluoroboradiaza-s-indacene derivative . It is a fluorescent dye with a high quantum yield and an ability to absorb small molecules with sharp peaks in the ultraviolet region . It has high absorption coefficient and quantum yield with photonic properties . It is used as an acceptor molecule that facilitates the formation of fluorescent probes . With its nonpolar structure and long-wavelength absorption and fluorescence, BODIPY can be used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids .

Synthesis Analysis

The synthesis of a series of new fluorescently labeled sphingolipids containing a 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl (Me4-BODIPY-8) group at the ω-position of a fatty acyl residue has been described . Another study reported the synthesis of a series of fluorescently labeled fatty acids of various chain lengths with 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl (Me4-BODIPY) .Molecular Structure Analysis

The molecular structure of this compound involves two methyl substituents attached at C-1 and C-7 positions of boron-dipyrromethene (Bodipy) moiety in compounds . This prevents the free rotation of the benzene moiety, resulting in a molecular configuration with an almost orthogonal dihedral angle between the Bodipy and benzene moieties with the dihedral angle in the range of 81.14–88.56° .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 210-214°C . It is soluble in DMF (25 mg/mL), DMF:PBS (pH 7.2) (1:2) (0.3 mg/mL), and DMSO (1.7 mg/mL) .Scientific Research Applications

Crystal Structures and Computational Studies

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, also known as a BODIPY dye, has been extensively studied for its unique crystal structures and photophysical properties. Research on 8-Aryl substituted BODIPY dyes revealed significant insights into their crystal systems, molecular conformations, and supramolecular packing motifs. These structural characteristics underpin their photophysical and chemical properties, making them valuable in various scientific applications (Herradón et al., 2004).

Fluorescent pH Probes

BODIPY dyes with hydroxyaryl derivatives have been developed as fluorescent pH probes. Their absorption and fluorescence properties change significantly with the solvent and pH, showcasing their potential as pH sensors in biological and chemical studies. These dyes exhibit a fluorescent enhancement in acidic conditions, making them suitable for use in aqueous solutions (Baruah et al., 2005).

Oligonucleotide Labeling

The utility of BODIPY dyes extends to oligonucleotide labeling, where specific BODIPY derivatives are incorporated into oligodeoxyribonucleotides as fluorescent reporter groups. This application is crucial for studies in genomics and molecular biology, providing a method for detecting and quantifying nucleic acid sequences (Tram et al., 2011).

pH-Sensing Properties

BODIPY derivatives substituted with 8-hydroxyquinoline exhibit unique OFF-ON-OFF type pH-sensing properties. Their fluorescence is significantly affected by pH changes, which is critical for developing advanced fluorescent sensors that can operate across a broad pH range (Chen et al., 2011).

Cytotoxic Studies

Investigations into the cytotoxic and photocytotoxic effects of BODIPY dyes on cancer cells have provided insights into their potential therapeutic applications. These studies are essential for understanding the interaction between such dyes and biological systems, paving the way for their use in medical diagnostics and treatments (Laine et al., 2017).

Mechanism of Action

Target of Action

The primary target of 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, also known as BODIPY dye Bodipy dyes are generally used as fluorescent probes in biological systems due to their high absorption coefficient and quantum yield .

Mode of Action

BODIPY dyes interact with their targets by binding to specific molecules or structures within cells, thereby enabling the visualization of these targets under a fluorescence microscope

Biochemical Pathways

Bodipy dyes are generally used to study various biochemical pathways due to their ability to bind to specific molecules or structures within cells .

Pharmacokinetics

The pharmacokinetic properties of bodipy dyes can be influenced by factors such as their chemical structure, the presence of functional groups, and the characteristics of the biological system in which they are used .

Result of Action

Bodipy dyes are generally used to visualize specific molecules or structures within cells, thereby providing valuable information about the cellular processes in which these targets are involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence properties of BODIPY dyes can be affected by factors such as pH, temperature, and the presence of other molecules . .

Future Directions

The future directions of 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene research could involve its use in biofuel-directed microalgae production . It could also be used to screen for lipids in wild-type microalgae and to monitor lipid content within microalgae production processes to determine optimal harvesting time .

Biochemical Analysis

Biochemical Properties

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene has high absorption coefficient and quantum yield with photonic properties . It is used as an acceptor molecule that facilitates the formation of fluorescent probes .

Cellular Effects

This compound can be used to image cellular plasma membranes . It is rapidly bound to microbial cells at short incubation periods .

Molecular Mechanism

The molecular mechanism of this compound involves its high absorption coefficient and quantum yield with photonic properties . It acts as an acceptor molecule that facilitates the formation of fluorescent probes .

Temporal Effects in Laboratory Settings

It is recommended to store it in a freezer (-5°C to -30°C) and protect it from light .

Properties

IUPAC Name |

2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BF2N2/c1-12-10-14(3)23-18(12)17(16-8-6-5-7-9-16)19-13(2)11-15(4)24(19)20(23,21)22/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNRXPJMRSOECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=CC=C4)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194235-40-0 | |

| Record name | 194235-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)

![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)